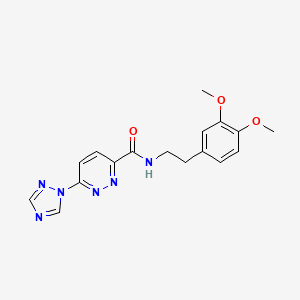
N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O₃ |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1797965-08-2 |
Synthesis
The synthesis of this compound involves the reaction of 3,4-dimethoxyphenethylamine with pyridazine derivatives and triazole moieties. This multi-step synthetic route has been optimized to yield high purity and yield of the target compound.
Antitumor Activity
Research indicates that compounds with similar triazole and pyridazine structures exhibit significant antitumor activities. For instance, derivatives of triazolo[4,3-a]pyrazine have shown promising results against various cancer cell lines:
- A549 (Lung Cancer) : IC₅₀ = 0.83 ± 0.07 μM
- MCF-7 (Breast Cancer) : IC₅₀ = 0.15 ± 0.08 μM
- HeLa (Cervical Cancer) : IC₅₀ = 2.85 ± 0.74 μM
These findings suggest that this compound may also exhibit similar antitumor efficacy based on its structural analogs .
Antioxidant Properties
The antioxidant capacity of compounds containing the 1,2,4-triazole moiety has been documented. In a study evaluating various synthesized triazole derivatives, several compounds exhibited notable antioxidant activities. Although specific data for this compound is limited, its structural characteristics suggest potential antioxidant effects .
Other Biological Activities
The broader class of 1,2,4-triazoles is known for diverse biological activities including:
- Antifungal
- Antimicrobial
- Anti-inflammatory
- Antiparasitic
These properties are attributed to the ability of triazole derivatives to interact with biological targets effectively .
Case Studies
A recent study explored the biological efficacy of a series of triazole derivatives in vitro. The results highlighted that certain structural modifications could enhance the biological activity against specific cancer cell lines. For example:
- Compound modifications that included phenethyl groups demonstrated increased potency in inhibiting cell proliferation in cancer models.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-14-5-3-12(9-15(14)26-2)7-8-19-17(24)13-4-6-16(22-21-13)23-11-18-10-20-23/h3-6,9-11H,7-8H2,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYXFDZHSBCEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














